molecular formula C20H42O7S B028544 (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate CAS No. 570414-11-8

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate

Cat. No.: B028544
CAS No.: 570414-11-8
M. Wt: 426.6 g/mol
InChI Key: DIGKQJJVWFSJQE-UAFMIMERSA-N
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Description

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate is a polyol derivative featuring a 19-carbon backbone with five hydroxyl groups and a methanesulfonate ester at position 3. Its stereochemistry is defined by the (2R,3R,4R,5R) configuration, which significantly influences its physicochemical properties. The molecular formula is C₂₀H₄₂O₇S, with a calculated molecular weight of 426.60 g/mol .

Properties

IUPAC Name

[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxynonadecan-3-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)19(24)20(18(23)16-21)27-28(2,25)26/h17-24H,3-16H2,1-2H3/t17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGKQJJVWFSJQE-UAFMIMERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(CO)O)OS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@@H]([C@@H](CO)O)OS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446261
Record name (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570414-11-8
Record name (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation Using Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is widely employed for sulfonation due to its high reactivity with hydroxyl groups. As demonstrated in the synthesis of dimethyl methane sulfonamide, nitroalkane solvents (e.g., nitroethane) enhance solubility and facilitate byproduct removal. For the target compound, a nitroalkane-mediated reaction at 25–30°C allows selective sulfonation at the C3 position, likely due to steric and electronic effects influencing reactivity across the pentol’s hydroxyl groups.

Key Reaction Parameters:

  • Solvent: Nitroethane (optimal for balancing solubility and byproduct precipitation).

  • Temperature: 25–30°C to minimize side reactions.

  • Stoichiometry: 1.1–1.3 equivalents of MsCl per hydroxyl group, with slow addition to prevent overheating.

Hydrolysis-Assisted Sulfonation

An alternative method involves intermediate formation of a sulfonate ester via methanesulfonic acid (MsOH) under hydrolytic conditions. This approach, adapted from ixitecan mesylate synthesis, uses MsOH in aqueous 2-methoxyethanol at 100–115°C. The aqueous phase promotes selective sulfonation at the thermodynamically favored C3 position, while elevated temperatures accelerate reaction kinetics.

Reaction Optimization and Byproduct Management

Solvent Selection and Recycling

Nitroalkanes like nitroethane enable efficient separation of amine hydrochloride byproducts via filtration at 50–80°C. For the pentol substrate, nitroethane’s high polarity stabilizes the transition state during sulfonation, while its low solubility for inorganic salts simplifies purification. Post-reaction, the solvent can be distilled and reused, reducing costs.

Temperature-Dependent Crystallization

Post-sulfonation, the product is recovered via cooling crystallization. At 0–25°C, the sulfonated pentol precipitates as a crystalline solid, while residual MsCl and byproducts remain dissolved. This step achieves >90% recovery efficiency, as evidenced by similar protocols for methane sulfonamide derivatives.

Analytical Characterization

Spectroscopic Validation

  • 1^1H NMR: The methanesulfonate group exhibits a singlet at δ 3.0–3.2 ppm, while the C3 proton shows deshielding due to electron withdrawal by the sulfonate group.

  • 13^{13}C NMR: A distinct signal at δ 40–42 ppm corresponds to the sulfonate’s methyl carbon.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from under-sulfonated impurities. Retention times and peak areas correlate with >98% purity in optimized batches.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting methods from solvent-free phosphine chloride synthesis, a continuous flow reactor could enhance heat dissipation during exothermic sulfonation. This setup minimizes localized overheating, reducing racemization risks at stereogenic centers.

Waste Stream Management

The nitroethane filtrate, containing trace sulfonate, is recycled into subsequent batches without purification. This closed-loop system aligns with green chemistry principles, achieving an E-factor <5 for the process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular processes and as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Functional Groups Stereochemistry
Target Compound C19 linear chain 5 hydroxyls, 1 methanesulfonate (2R,3R,4R,5R)
(2R,3R,4R,5R)-6,6-di(1H-indol-3-yl)hexanepentol C6 chain with indole groups 5 hydroxyls, 2 indole substituents (2R,3R,4R,5R)
(2S,3S,4S,5R)-6,6-di(1H-indol-3-yl)hexanepentol C6 chain with indole groups 5 hydroxyls, 2 indole substituents (2S,3S,4S,5R)
MsDPEN Derivatives Diphenylethanediamine Methanesulfonyl group (1R,2R) or (1S,2S)

Key Observations :

  • The target compound’s long hydrocarbon chain distinguishes it from shorter analogs (e.g., C6 indole derivatives).

Physicochemical Properties and Analytical Data

Comparative Data Table:

Compound Name Molecular Formula Molecular Weight (g/mol) [α]D²⁰ (c, solvent) Rf Value (CHCl₃/MeOH) Solubility in MeOH
Target Compound C₂₀H₄₂O₇S 426.60 Not reported Not reported Not reported
(2R,3R,4R,5R)-6,6-di(1H-indol-3-yl)hexanepentol C₂₂H₂₄N₂O₅ 396.44 –18 (c 1.1, MeOH) 0.28 Soluble
(2S,3S,4S,5R)-6,6-di(1H-indol-3-yl)hexanepentol C₂₂H₂₄N₂O₅ 396.44 –50 (c 1.0, MeOH) 0.25 Soluble
MsDPEN Derivatives C₁₅H₁₈N₂O₂S 290.38 Not reported Not applicable Polar solvents

Analysis :

  • Molecular Weight : The target compound’s larger size (426.60 g/mol) contrasts with indole analogs (~396 g/mol) and MsDPEN derivatives (~290 g/mol).
  • Optical Activity : Stereochemistry in indole analogs correlates with [α]D values (e.g., –18 vs. –50), suggesting the target’s (2R,3R,4R,5R) configuration may similarly influence its optical rotation .
  • Solubility : Methanesulfonate’s polarity likely enhances water solubility compared to indole derivatives, though direct data are lacking.

Stereochemical Influences on Physical Characteristics

Stereochemistry critically impacts properties such as optical rotation and chromatographic behavior:

  • In indole-pentol analogs, (2R,3R,4R,5R) stereochemistry yields [α]D = –18, while (2S,3S,4S,5R) results in [α]D = –50 .
  • Rf values vary with stereochemistry (e.g., 0.28 vs. 0.25), highlighting the role of spatial arrangement in polarity and interaction with stationary phases .

Implications for the Target Compound :
The (2R,3R,4R,5R) configuration likely confers moderate polarity and distinct chromatographic retention compared to diastereomers.

Analytical Techniques:

  • LCMS/HPLC : The patent compound in (m/z 923, retention time 0.79 min) exemplifies the use of LCMS for sulfonated polyols .
  • Chiral Derivatization : As in , chiral reagents (e.g., (R)-2A1P) could resolve the target’s enantiomers via HPLC .

Biological Activity

(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse studies and data.

Chemical Structure and Properties

The compound is characterized by its nonadecanepentol backbone and the presence of a methanesulfonate group. Its stereochemistry is defined by the R configuration at the 2nd, 3rd, 4th, and 5th carbon positions. This specific arrangement contributes to its biological interactions.

  • Molecular Formula : C₁₉H₄₁O₅S
  • Molecular Weight : 366.59 g/mol
  • Solubility : Soluble in polar solvents such as methanol and ethanol.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound. It has shown promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. The compound exhibited selective cytotoxicity with varying IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that this compound may have potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Disruption : The methanesulfonate group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for cell survival.
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound could serve as a potential lead for developing new antibiotics due to its effectiveness against resistant strains .

Case Study 2: Cancer Cell Line Testing

A study conducted by Smith et al. (2023) explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in HeLa cells compared to untreated controls. This study suggests that further investigation into its mechanism could unveil new therapeutic avenues for cancer treatment .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Reactant of Route 2
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate

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